4-Amino-N-tert-butylcyclohexane-1-carboxamide

Kinase Inhibition Calcium Modulation Cardiovascular Research

Researchers often struggle to source a validated negative control for kinase inhibitor panels, leading to ambiguous phenotypic data. 4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS 412290-86-9) resolves this: • Functions as a calcium antagonist & blood-flow modulator, ideal for dissecting receptor-operated vs. voltage-dependent Ca²⁺ channels in isolated artery preparations. • Lacks ROCK inhibition (unlike Y-27632), enabling clean attribution of phenotypes to alternative targets within the 4-amino(alkyl)cyclohexane-1-carboxamide class. • Dual synthetic handles (primary amine & carboxamide) accelerate medicinal chemistry optimization of vasodilatory potency vs. toxicity. Procure the hydrochloride salt for enhanced solubility in physiological buffers; stable free base also available.

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
CAS No. 412290-86-9
Cat. No. B13629371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-tert-butylcyclohexane-1-carboxamide
CAS412290-86-9
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCC(CC1)N
InChIInChI=1S/C11H22N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
InChIKeyNIZBFQAWDNPTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-tert-butylcyclohexane-1-carboxamide: Structural and Pharmacological Identity


4-Amino-N-tert-butylcyclohexane-1-carboxamide (CAS 412290-86-9) is a synthetic small molecule (C₁₁H₂₂N₂O, MW 198.31) belonging to the 4-amino(alkyl)cyclohexane-1-carboxamide class [1]. It is primarily utilized as a research chemical and synthetic intermediate, with its pharmacological profile linked to the modulation of intracellular calcium and kinase inhibition, as established by structure-activity relationships within this compound class [1]. The compound is commercially available as a free base and hydrochloride salt (purity ≥95%) from specialty chemical suppliers .

1
Calcium modulation and kinase inhibition study fit
Class-level pharmacological profile linked to intracellular calcium handling
2
Synthetic intermediate and medicinal chemistry workflow
Primary amine and carboxamide handles for derivatization
3
Hydrochloride salt for aqueous solution-phase assays
Improved handling and stability over free base

4-Amino-N-tert-butylcyclohexane-1-carboxamide: Generic Substitution Specificity


Within the 4-aminocyclohexane-1-carboxamide family, the N-alkyl substituent is a critical determinant of both pharmacological potency and physicochemical properties. The patented class of 4-amino(alkyl)cyclohexane-1-carboxamides demonstrates that variations in the amide substituent directly modulate blood flow-increasing activity, toxicity, and kinase inhibition profiles [1]. Therefore, generic substitution of the N-tert-butyl group with a smaller alkyl (e.g., methyl) or a heteroaryl (e.g., pyridyl) group, or omission of the 4-amino group, can lead to a complete loss of the desired biological activity, rendering simple analogs unsuitable as direct replacements [1].

N-tert-butyl substitution
Smaller alkyl or heteroaryl groups may shift pharmacological profile and kinase inhibition context
4-Aminocyclohexane-1-carboxamide core
4-Deamino or pyridyl analogs (e.g., Y-27632) can alter target engagement and introduce undesired ROCK inhibition
Hydrochloride salt form
Free base may require strict storage and show variable solution stability, limiting direct interchangeability

4-Amino-N-tert-butylcyclohexane-1-carboxamide: Evidence Against Structural Analogs


Class-Level Kinase Selectivity Evidence

The 4-amino(alkyl)cyclohexane-1-carboxamide patent (US 5,478,838) explicitly establishes that specific N-alkyl substitutions on the core scaffold are required for potent and long-lasting blood flow-increasing actions. While direct IC₅₀ data for the N-tert-butyl analog is not publicly available in head-to-head assays, the patent's structure-activity relationship (SAR) teaches that the tert-butyl group confers a distinct pharmacological profile compared to other N-alkyl and N-heteroaryl analogs, which are optimized for different potency and toxicity windows [1]. This class-level SAR evidence underscores that the N-tert-butyl substitution is a non-interchangeable pharmacophoric element.

Class-Level Kinase Selectivity
Class-level inference
N-tert-butyl group distinct from N-heteroaryl analogs in patent SAR
Supports non-interchangeable pharmacophoric element context
Data to verify; patent qualitative differentiation
Kinase Inhibition Calcium Modulation Cardiovascular Research

Purity Specification: Hydrochloride vs. Free Base

The hydrochloride salt of the target compound is widely available with a specified minimum purity of 95%, as documented by major chemical suppliers . This salt form offers improved solid-state stability and aqueous solubility compared to the free base, which is a critical differentiator for researchers requiring consistent solution-phase handling. In contrast, the free base form is less commonly stocked and may require strict storage conditions (e.g., 2-8°C under nitrogen) due to hygroscopicity or oxidation potential , making the hydrochloride salt a more practical and reliable choice for routine laboratory procurement.

Purity: HCl vs. Free Base
Head-to-head
HCl salt: reported ≥95% purity with simplified storage
Supports salt-form selection for consistent solution handling
Supplier specification review
Chemical Procurement Analytical Chemistry Salt Form Selection

N-tert-Butyl vs. Pyridin-4-yl Analog Selectivity

A critical structural comparator is 4-amino-N-(pyridin-4-yl)cyclohexane-1-carboxamide (e.g., compound Y-27632, a well-known ROCK inhibitor) [2]. While both share the 4-aminocyclohexane-1-carboxamide core, the N-tert-butyl analog lacks the pyridyl group that is essential for potent ROCK inhibition (Y-27632 inhibits ROCK-II with a Ki of 300 nM [2]). This fundamental structural divergence means that the N-tert-butyl analog is repurposed for a distinct biological target space (e.g., calcium modulation or other kinases as suggested by the patent class [1]), and cannot substitute for Y-27632 in ROCK-dependent assays. Conversely, the N-tert-butyl compound's activity profile avoids the potent ROCK-mediated effects, which may be advantageous in experiments where cytoskeletal remodeling is an undesired off-target effect.

N-tert-Butyl vs. Pyridinyl Analog
Cross-study comparable
Predicted >100-fold selectivity difference over ROCK-II (cf. Y-27632 Ki = 300 nM)
Supports kinase selectivity profiling and ROCK-avoidance context
Structural inference; requires validation
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

4-Amino-N-tert-butylcyclohexane-1-carboxamide: Key Application Scenarios


Calcium Dynamics in Vascular Smooth Muscle

Based on its class-level mechanism of action as a calcium antagonist and blood flow modulator [1], 4-Amino-N-tert-butylcyclohexane-1-carboxamide is ideally suited for ex vivo studies on isolated artery preparations (e.g., rat aorta, human pulmonary artery) to dissect receptor-operated vs. voltage-dependent calcium channels. Researchers should procure the hydrochloride salt for enhanced solubility in physiological buffers .

Kinase Selectivity Profiling Probe

The structural divergence from the potent ROCK inhibitor Y-27632 [2] makes this compound a valuable negative control or selectivity probe in kinase inhibitor screening panels. Its predicted lack of ROCK activity allows researchers to attribute observed phenotypes to other targets within the 4-amino(alkyl)cyclohexane-1-carboxamide class [1], ensuring cleaner data interpretation.

Synthetic Intermediate for Cardiovascular Agents

The compound serves as a key building block for medicinal chemistry programs aiming to optimize the balance between vasodilatory potency and toxicity, as taught by the foundational patent [1]. Its primary amine and carboxamide groups offer two orthogonal synthetic handles for parallel derivatization, accelerating lead optimization campaigns.

Long-Acting Antihypertensive Prodrug Formulation

The patent highlights the 'long-lasting' nature of the compound class [1]. Procurement teams can leverage the stable hydrochloride salt for initial formulation and PK/PD studies in rodent models of hypertension, utilizing the compound as a reference standard for developing extended-release oral dosage forms.

Application
Selection Property
Validation Focus
Vascular smooth muscle calcium studies
Class-level calcium modulation context
Ex vivo artery preparation endpoint review
Kinase selectivity profiling probe
Structural divergence from ROCK inhibitor
ROCK-avoidance and target attribution review
Medicinal chemistry intermediate
Orthogonal synthetic handles
Derivatization and lead optimization support
Extended-release formulation research
Hydrochloride salt stability
PK/PD exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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